[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine
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Overview
Description
[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine: is a chemical compound with the molecular formula C14H21N3O and a molecular weight of 247.34 g/mol . It is primarily used for research purposes and is not intended for human or veterinary use . This compound is known for its unique structure, which includes a piperazine ring substituted with an isobutyryl group and an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine typically involves the reaction of 4-aminophenylpiperazine with isobutyryl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: The compound can be reduced using reducing agents like or .
Substitution: It can participate in substitution reactions, where functional groups on the phenyl ring or piperazine ring are replaced with other groups. Common reagents include and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as .
Major Products:
Oxidation: Formation of corresponding derivatives.
Reduction: Formation of .
Substitution: Formation of or .
Scientific Research Applications
Chemistry: In chemistry, [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study the effects of piperazine derivatives on biological systems. It is particularly useful in the development of new drugs targeting the central nervous system.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in modulating neurotransmitter activity and its potential use in treating neurological disorders.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine involves its interaction with specific molecular targets in the body. The compound is known to bind to receptors in the central nervous system, modulating the activity of neurotransmitters such as serotonin and dopamine . This interaction can lead to changes in mood, cognition, and behavior, making it a potential candidate for the treatment of psychiatric and neurological disorders.
Comparison with Similar Compounds
- 4-(4-Methylpiperazin-1-yl)aniline
- 4-(4-Ethylpiperazin-1-yl)aniline
- 4-(4-Propylpiperazin-1-yl)aniline
Comparison: Compared to these similar compounds, [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine is unique due to the presence of the isobutyryl group on the piperazine ring. This structural difference can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The isobutyryl group may enhance the compound’s ability to cross the blood-brain barrier, making it more effective in targeting the central nervous system.
Properties
IUPAC Name |
1-[4-(4-aminophenyl)piperazin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11(2)14(18)17-9-7-16(8-10-17)13-5-3-12(15)4-6-13/h3-6,11H,7-10,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNNHGYMGNNUFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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